![molecular formula C12H10BrN3O3 B2486710 2-[4-(4-Bromophenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 898429-00-0](/img/structure/B2486710.png)
2-[4-(4-Bromophenyl)-2,3-dioxopyrazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Bromophenyl)-2,3-dioxopyrazin-1-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BDP and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Biological Evaluation
A study detailed the design, synthesis, and biological evaluation of a compound structurally related to 2-[4-(4-Bromophenyl)-2,3-dioxopyrazin-1-yl]acetamide, focusing on its potential as an antioxidant, analgesic, and anti-inflammatory agent. The synthesized compound exhibited significant DPPH radical scavenging activity, alongside notable analgesic and anti-inflammatory effects, suggesting its utility in therapeutic applications (Nayak et al., 2014).
Antimicrobial Activities
Another research effort synthesized novel heterocyclic acetamide derivatives, including compounds related to the structure , and evaluated their analgesic, anti-inflammatory, and antimicrobial activities. Certain derivatives demonstrated potent anti-inflammatory and analgesic properties, with additional antimicrobial effectiveness, highlighting their potential in medicinal chemistry (Nayak et al., 2014).
Coordination Complexes and Antioxidant Activity
Research into novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, closely related to the chemical , revealed significant antioxidant activity. The study emphasized the role of hydrogen bonding in the self-assembly processes of these complexes, suggesting implications for the development of antioxidant agents (Chkirate et al., 2019).
Chemoselective Acetylation
An investigation focused on the chemoselective acetylation of 2-aminophenol to synthesize N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. The study provides insights into the process optimization, mechanism, and kinetics of the reaction, relevant to pharmaceutical manufacturing processes (Magadum & Yadav, 2018).
Nonlinear Optical Properties
The nonlinear optical properties of crystalline acetamides, including compounds structurally similar to this compound, were studied to understand their linear and nonlinear optical behavior. This research highlights the potential of such compounds in photonic devices and optical applications (Castro et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2-[4-(4-Bromophenyl)-2,3-dioxopyrazin-1-yl]acetamide is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any alteration in its activity can lead to significant behavioral changes and movement impairment .
Mode of Action
This interaction could potentially alter normal nerve pulse transmission, leading to observable changes in behavior and movement .
Biochemical Pathways
The compound’s action seems to be associated with the regulation of Reactive Oxygen Species (ROS) . ROS are produced by cells through their routine metabolic pathways, and their levels can increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development . The compound might influence these pathways, potentially affecting the formation of lipid peroxides and malondialdehyde (MDA), a common biomarker for cellular oxidative injury .
Result of Action
The compound’s action on AchE activity and ROS pathways could lead to significant molecular and cellular effects. For instance, it may cause changes in behavior and movement due to altered nerve pulse transmission . Additionally, it might influence the levels of MDA in the brain, which is associated with oxidative stress and cellular injury .
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3/c13-8-1-3-9(4-2-8)16-6-5-15(7-10(14)17)11(18)12(16)19/h1-6H,7H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGHUCSLNSSRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


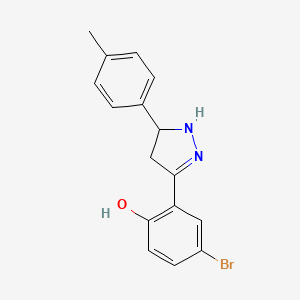
![7-ethyl-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2486631.png)


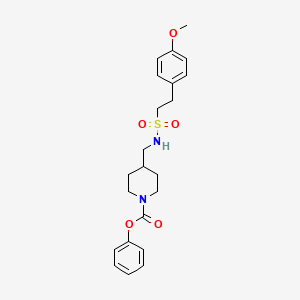
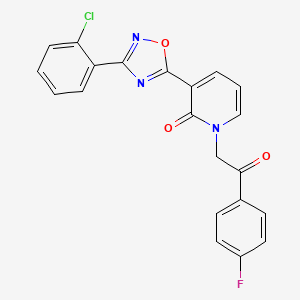
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide](/img/structure/B2486643.png)
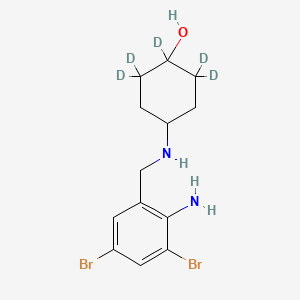
![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2486647.png)
![7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486648.png)
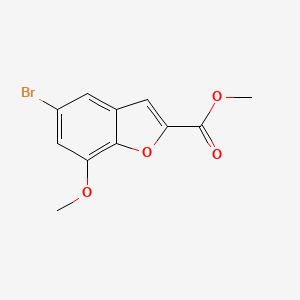
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide](/img/structure/B2486650.png)
